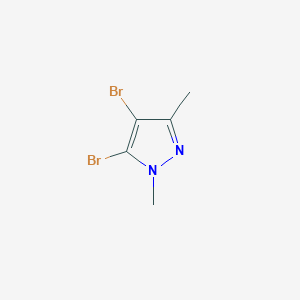
2-(Acetyloxy)-6-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Acetyloxy)-6-methylbenzoic acid” is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The “2-(Acetyloxy)” part suggests the presence of an acetoxy group (−OCOCH3) at the 2-position of the benzoic acid . The “6-methyl” part indicates a methyl group (−CH3) at the 6-position of the benzoic acid .
Synthesis Analysis
While specific synthesis methods for “2-(Acetyloxy)-6-methylbenzoic acid” are not available, acetoxy groups can generally be introduced into a molecule from an alcohol in a process known as acetylation . This typically involves the use of acetyl halide or acetic anhydride in the presence of a base .
Molecular Structure Analysis
The molecular structure of “2-(Acetyloxy)-6-methylbenzoic acid” would likely consist of a benzene ring (from the benzoic acid) with a carboxylic acid group (−COOH), an acetoxy group (−OCOCH3), and a methyl group (−CH3) attached at the 1, 2, and 6 positions, respectively .
Chemical Reactions Analysis
The compound “2-(Acetyloxy)-6-methylbenzoic acid” would likely undergo reactions typical of carboxylic acids and esters . For example, it could participate in esterification reactions with alcohols, or hydrolysis reactions under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Acetyloxy)-6-methylbenzoic acid” would depend on its specific molecular structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds . The presence of the acetoxy group could also influence its reactivity and other properties .
Applications De Recherche Scientifique
Non-Steroidal Anti-Inflammatory Drug (NSAID)
Summary of Application
Acetylsalicylic acid is a common non-steroidal anti-inflammatory drug (NSAID). It works by inhibiting cyclooxygenases, reducing prostaglandin production and the release of pyrogens . Methods of Application: It is usually administered orally in tablet form for the treatment of fever, postoperative pain, blood clots, and inflammation . Results or Outcomes: The use of acetylsalicylic acid has been shown to effectively reduce fever and alleviate pain .
Study of Cancer Prevention
Summary of Application
Acetylsalicylic acid may also be used in the study of cancer prevention . Methods of Application: The specific methods of application in cancer prevention research can vary widely depending on the type of cancer being studied. However, it often involves administering acetylsalicylic acid to test subjects and monitoring for changes in cancer progression . Results or Outcomes: While the results can vary depending on the specific study, some research has suggested that acetylsalicylic acid may have potential benefits in cancer prevention .
Combination Therapy for Peripheral Artery Disease (PAD)
Summary of Application
The FDA has approved the combination therapy of aspirin (ASP) and rivaroxaban (ROX) to reduce acute limb ischemia and other comorbidities in PAD patients . Methods of Application: This involves the concurrent administration of aspirin and rivaroxaban to patients diagnosed with symptomatic PAD in the lower extremities . Results or Outcomes: The combination therapy has been shown to reduce the likelihood of major vascular events in PAD patients .
Suzuki–Miyaura Coupling
Summary of Application
The acetoxy group in compounds like “2-(Acetyloxy)-6-methylbenzoic acid” can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Methods of Application: The specific methods of application in Suzuki–Miyaura coupling can vary widely depending on the type of reaction being studied. However, it often involves using organoboron reagents in the presence of a palladium (II) complex . Results or Outcomes: The use of acetoxy group containing compounds in Suzuki–Miyaura coupling has been shown to effectively form carbon–carbon bonds .
Orientations Futures
The future directions for research on “2-(Acetyloxy)-6-methylbenzoic acid” would depend on its potential applications. For instance, if it shows bioactive properties, it could be studied further for potential medicinal uses . Alternatively, if it has unique chemical reactivity, it could be explored as a synthetic intermediate in organic chemistry .
Propriétés
IUPAC Name |
2-acetyloxy-6-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-4-3-5-8(14-7(2)11)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRBGUCAZNZFMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413573 |
Source


|
| Record name | 2-(Acetyloxy)-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetyloxy)-6-methylbenzoic acid | |
CAS RN |
31490-86-5 |
Source


|
| Record name | 2-(Acetyloxy)-6-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31490-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)






![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)



![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1312054.png)
